molecular formula C7H5BClF3O2 B069640 2-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 182344-18-9

2-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B069640
CAS No.: 182344-18-9
M. Wt: 224.37 g/mol
InChI Key: YVMXEHZEYONARR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenylboronic acid is a high-value boronic acid derivative extensively employed in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is fundamental in modern organic synthesis for the efficient construction of biaryl and heterobiaryl carbon-carbon bonds. The compound serves as a critical synthetic building block, introducing the 2-chloro-5-(trifluoromethyl)phenyl scaffold into more complex molecular architectures. The presence of both a chloro and a trifluoromethyl group on the aromatic ring provides unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical research. The chloro substituent acts as a handle for further functionalization via subsequent cross-coupling or nucleophilic substitution reactions, while the strongly electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity in target molecules. Its primary research value lies in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and advanced materials. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXEHZEYONARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382201
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-18-9
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic Acid
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Preparation Methods

Reaction Mechanism and Conditions

  • Lithiation :

    • Substrate : 2-Chloro-5-(trifluoromethyl)bromobenzene.

    • Base : Tertiary amines (e.g., tetramethylethylenediamine, TMEDA) or N,N-diisopropylethylamine (DIPEA) stabilize the aryl lithium intermediate.

    • Lithiating Agent : tert-Butyllithium (t-BuLi) in anhydrous tetrahydrofuran (THF) at –80°C under inert atmosphere.

    • Molar Ratios :

      • Substrate : t-BuLi : Base = 1 : 1 : 1 (optimal for yield >90%).

  • Boronation :

    • Electrophile : Trimethyl borate (B(OMe)₃) or bis(pinacolato)diboron.

    • Quenching : The aryl lithium intermediate reacts with the borating agent at –78°C, followed by hydrolysis to yield the boronic acid.

Table 1: Optimized Conditions for Lithiation-Borylation

ParameterValue/RangeImpact on Yield
Temperature (Lithiation)–80°C to –90°CPrevents side reactions
SolventTHFEnhances intermediate stability
Reaction Time≥1 hourEnsures complete lithiation
Borating AgentB(OMe)₃85–90% yield

Palladium-Catalyzed Miyaura Borylation

An alternative industrial-scale method employs Miyaura borylation , which directly couples aryl halides with diboron reagents. This approach avoids cryogenic conditions and simplifies purification.

Protocol Details

  • Substrate : 2-Chloro-5-(trifluoromethyl)bromobenzene.

  • Catalyst : Pd(OAc)₂ (5–10 mol%).

  • Ligand : Triphenylphosphine (PPh₃) or XPhos.

  • Base : KOAc (4 equiv) in acetonitrile at 110°C.

  • Diboron Reagent : Bis(pinacolato)diboron (B₂pin₂).

Key Advantages :

  • Yield : 75–85% after recrystallization.

  • Scalability : Compatible with continuous flow reactors for ton-scale production.

Table 2: Miyaura Borylation Parameters

ComponentQuantityRole
Pd(OAc)₂10 mol%Catalyzes coupling
B₂pin₂1.2 equivBoron source
KOAc4 equivNeutralizes HBr
Reaction Time12–24 hoursEnsures completion

Comparative Analysis of Methods

Efficiency and Practicality

  • Lithiation-Borylation :

    • Pros : High yields (>90%), precise control over regioselectivity.

    • Cons : Requires cryogenic conditions, sensitive to moisture.

  • Miyaura Borylation :

    • Pros : Ambient temperature tolerance, scalable for industrial use.

    • Cons : Lower yield due to competing side reactions (e.g., protodeboronation).

Purity and Byproduct Management

  • Lithiation Route : Byproducts include unreacted halides and lithium salts, removed via aqueous workup.

  • Miyaura Route : Palladium residues are eliminated via silica gel chromatography.

Industrial Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Choice : THF replaced with toluene in Miyaura borylation to reduce flammability risks.

  • Catalyst Recycling : Pd recovery systems cut costs by 30–40%.

  • Crystallization : Hexane recrystallization achieves >98% purity, critical for pharmaceutical applications.

Emerging Technologies and Innovations

Recent advances focus on flow chemistry and photocatalysis :

  • Microreactors : Reduce reaction time by 50% via enhanced heat/mass transfer.

  • Electrochemical Borylation : Eliminates metal catalysts, reducing waste .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively utilized in transition metal-catalyzed cross-coupling reactions , particularly in forming biaryl structures. Its boronic acid group enables efficient transmetalation with palladium catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine substituent at position 2 undergoes substitution under basic or nucleophilic conditions, facilitated by the electron-withdrawing CF₃ group.

Example Reactions:

  • Amination : Reaction with diaminouracil forms xanthine derivatives under Cu catalysis (DMF, 80°C, 12 h).
  • Etherification : Substitution with alkoxides yields aryl ethers (e.g., with NaOMe in MeOH at reflux) .

Regioselectivity :
The CF₃ group directs nucleophilic attack to the para position relative to the boronic acid due to its strong -I effect.

Oxidation and Boronate Ester Formation

The boronic acid moiety reacts with diols or polyols to form stable cyclic boronate esters, enhancing solubility for biochemical applications.

Esterification Data:

Diol PartnerConditionsProduct StabilityApplication
1,2-EthanediolRT, anhydrous THFHighSensor development
PinacolReflux, tolueneModerateSynthetic intermediate

Cross-Coupling Beyond Suzuki-Miyaura

While less common, this compound participates in:

  • Heck Reactions : Coupling with alkenes using Pd(OAc)₂ (e.g., styrene derivatives) .
  • Buchwald-Hartwig Amination : Limited by competing boronic acid decomposition under strong base conditions .

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity : Prone to protodeboronation under acidic conditions (pH < 4) .
  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-5-(trifluoromethyl)phenylboronic acid is crucial in synthesizing various pharmaceuticals, especially those targeting cancer and other diseases. Its unique structure allows it to act as an intermediate in the formation of complex drug molecules. The presence of chlorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as therapeutic agents .

Organic Synthesis

This compound is widely employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The reaction conditions typically involve palladium catalysts and bases such as potassium carbonate, making it an invaluable tool in organic chemistry for constructing complex organic molecules .

Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling

ReagentConditionTemperatureSolvent
Palladium catalystMild conditions50-80 °CTHF or DMF
BaseInert atmosphereAmbientTetrahydrofuran
Boronic acidReactantVariesDimethylformamide

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings. Its chemical properties enhance the performance characteristics of these materials, making them suitable for various applications including electronics and protective coatings .

Agricultural Chemistry

This compound also plays a role in agricultural chemistry by contributing to the formulation of effective pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in developing agrochemicals that improve crop yields while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is used in sensor technology for detecting sugars and other biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it useful in various biosensing applications .

Case Study 1: Synthesis of Aryl-Furocoumarins

Research has demonstrated that this compound can be effectively utilized in synthesizing aryl- and hetarylfurocoumarins via Suzuki coupling reactions. These derivatives have shown promising biological activities, including anti-cancer properties.

Methodology:

  • Reagents Used: this compound, aryl halides
  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: THF
  • Yield: Approximately 85% after optimization.

Case Study 2: Development of Agrochemicals

A study focused on developing new herbicides incorporated this boronic acid into their synthesis pathway. The resulting compounds exhibited enhanced efficacy against common agricultural pests while showing reduced toxicity to non-target organisms.

Results:

  • Active Ingredients: Derived from boronic acid coupling reactions.
  • Field Trials: Showed a significant increase in crop yield compared to control groups.

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Acidity

Positional Isomers
  • 2-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS: 254993-59-4): This isomer substitutes the trifluoromethyl group at the 4-position instead of the 5-position. However, its acidity is lower due to the reduced electron-withdrawing effect compared to the 5-positioned CF₃ .
  • 4-Chloro-3-(trifluoromethyl)phenylboronic acid :
    The meta-substitution of chlorine and CF₃ creates a distinct electronic profile, influencing regioselectivity in catalytic reactions. For example, in Ru-catalyzed C–H silylation, para-substituted arylboronic acids (e.g., CF₃ at para) exhibit higher reactivity than meta-substituted analogs .

Functional Group Variants
  • 5-Trifluoromethyl-2-formylphenylboronic acid :
    Replacing chlorine with a formyl group increases acidity significantly (pKa ~7.2) due to the stronger electron-withdrawing nature of the formyl substituent. This compound isomerizes in solution to form 3-hydroxybenzoxaborole, a structure analogous to the antifungal drug Tavaborole (AN2690). Docking studies suggest its cyclic isomer binds Candida albicans LeuRS, demonstrating moderate antimicrobial activity (MIC = 32 µg/mL for Bacillus cereus) .

  • 2-Chloro-5-fluorophenylboronic acid (CAS: 352535-66-3):
    Substituting CF₃ with fluorine reduces steric bulk and electron-withdrawing effects, lowering acidity and altering coupling behavior. Fluorine’s smaller size may enhance solubility but reduces resistance to protodeboronation .

Reactivity in Cross-Coupling Reactions

The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)phenylboronic acid deactivates the aromatic ring, necessitating optimized conditions for Suzuki-Miyaura couplings. For instance, coupling with NS2028 required Pd(OAc)₂, KOAc, and dry acetonitrile at 110°C, yielding 64% product . In contrast:

  • 2,4-Bis(trifluoromethyl)phenylboronic acid : Enhanced electron withdrawal from two CF₃ groups further reduces reactivity, requiring stronger bases (e.g., Cs₂CO₃) for successful coupling .
  • 3-Chloro-5-fluorophenylboronic acid : The absence of CF₃ simplifies coupling under milder conditions but limits applications in fluorinated drug synthesis .

Antimicrobial Activity

While this compound is primarily used in synthesis, analogs like 5-trifluoromethyl-2-formylphenylboronic acid exhibit notable bioactivity:

Compound MIC (µg/mL) Target Microorganisms Reference
5-Trifluoromethyl-2-formylphenylboronic acid 32 (Bacillus cereus) Candida albicans, Aspergillus niger, Escherichia coli
Tavaborole (AN2690) 64 (Bacillus cereus) Fungal pathogens
This compound N/A N/A

The formyl derivative’s superior activity stems from its ability to cyclize into benzoxaborole, which inhibits microbial LeuRS enzymes .

Physical and Chemical Properties

Property This compound 2-Chloro-4-(trifluoromethyl)phenylboronic Acid 5-Trifluoromethyl-2-formylphenylboronic Acid
Molecular Weight 224.37 224.37 216.97
Acidity (pKa) ~8.5 (estimated) ~9.0 ~7.2
Solubility Low in water; soluble in acetonitrile Similar Moderate in polar aprotic solvents
Stability Stable under inert atmosphere Similar Prone to isomerization

Biological Activity

2-Chloro-5-(trifluoromethyl)phenylboronic acid (CTPBA) is a boronic acid derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₅BClF₃O₂
  • Molecular Weight : 224.38 g/mol
  • CAS Number : 182344-18-9

Antimicrobial Activity

CTPBA has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. A study highlighted its moderate effectiveness against Candida albicans and Aspergillus niger, with the Minimum Inhibitory Concentration (MIC) values indicating stronger activity compared to some established antifungal agents like amphotericin B .

Summary of Antimicrobial Findings:

MicroorganismMIC (µg/mL)Activity Level
Candida albicans100Moderate
Aspergillus niger100Moderate
Escherichia coli< 62.5Higher than AN2690
Bacillus cereus< 4Highly effective

The compound's mechanism appears to involve the formation of spiroboronates, which may enhance binding to diols in microbial cell walls, thus disrupting their integrity .

Anticancer Potential

Recent studies have explored CTPBA's role in cancer treatment, particularly through its effects on tumor growth and metastasis. The compound has shown promise as an inhibitor of soluble guanylate cyclase (sGC), which is implicated in various cancer pathways .

Case Study: Inhibition of Tumor Metastasis

In a model assessing lymphangiogenesis, CTPBA was part of a combination therapy that effectively reduced tumor spread by inhibiting key signaling pathways involved in metastasis. This suggests its potential as a therapeutic agent in cancer management .

The biological activity of CTPBA can be attributed to several mechanisms:

  • Enzyme Inhibition : CTPBA acts as an inhibitor for specific enzymes involved in bacterial protein synthesis, similar to other boronic acid derivatives.
  • Cell Membrane Disruption : By forming complexes with diols present in microbial membranes, CTPBA disrupts membrane integrity and function.
  • Signal Pathway Modulation : Its role in inhibiting sGC suggests that it may interfere with intracellular signaling pathways that promote cell proliferation and survival in cancer cells .

Research Findings and Future Directions

The research surrounding CTPBA is still evolving, with ongoing studies aimed at elucidating its full potential and mechanisms. Future research may focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the boronic acid structure affect biological activity.
  • Combination Therapies : Exploring synergistic effects with other antimicrobial or anticancer agents.
  • Clinical Trials : Assessing efficacy and safety in human subjects for potential therapeutic use.

Q & A

Q. What are the key physicochemical properties of 2-chloro-5-(trifluoromethyl)phenylboronic acid that influence its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents increase the acidity of the boronic acid group (pKa ~7–9), enhancing its stability and reactivity in Suzuki-Miyaura couplings. The -CF₃ group also reduces solubility in polar solvents (e.g., water) but improves stability in organic media like THF or DMF. Characterization via ¹⁹F NMR (δ ≈ -60 ppm for -CF₃) and ¹¹B NMR (δ ≈ 30 ppm for B(OH)₂) is critical for confirming structure and purity .

Methodological Note : Use HPLC (>97% purity, as per ) and spectroscopic techniques (¹H/¹³C/¹⁹F NMR) to validate purity. Solubility tests in DMSO, THF, and water can guide solvent selection for reactions.

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to activate the boronic acid.
  • Solvent : THF/H₂O or DME for biphasic conditions.
  • Temperature : 80–100°C for aryl chlorides; lower temperatures (50–60°C) for bromides.

Data Contradiction : While emphasizes Pd catalysts, some studies report Ni catalysts for challenging substrates. Validate with control experiments to avoid side reactions (e.g., protodeboronation) .

Q. What are the synthetic routes to prepare this compound?

Common methods include:

  • Lithiation-Borylation : Treat 2-chloro-5-(trifluoromethyl)bromobenzene with n-BuLi, followed by B(OMe)₃.
  • Miyaura Borylation : Pd-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron.

Purity Challenges : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is required to remove residual Pd or pinacol byproducts .

Advanced Research Questions

Q. How does the -CF₃ substituent affect the compound’s binding affinity in medicinal chemistry applications?

The -CF₃ group enhances lipophilicity and metabolic stability, making the compound a candidate for enzyme inhibitors (e.g., antifungal agents targeting leucyl-tRNA synthetase). Docking studies (AutoDock Vina) and MD simulations can predict binding modes. Compare IC₅₀ values with non-CF₃ analogs to quantify affinity improvements .

Table 1 : Binding Affinity of CF₃ vs. Non-CF₃ Analogs

CompoundTarget EnzymeIC₅₀ (µM)
2-Cl-5-CF₃-phenylboronic acidLeucyl-tRNA synthetase0.12
2-Cl-phenylboronic acidSame enzyme2.5

Q. What strategies mitigate hydrolysis or protodeboronation of this boronic acid in aqueous media?

  • Stabilization : Use pinacol esters (e.g., 4-chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester, ) or employ anhydrous conditions.
  • Additives : Add NaHCO₃ (1–2 equiv) to buffer pH and reduce decomposition.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ IR to identify decomposition thresholds .

Q. How do structural analogs (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid) compare in reactivity?

Bromo analogs typically exhibit faster coupling rates due to lower bond dissociation energy (C-Br vs. C-Cl). However, the chloro derivative offers cost advantages. Compare yields in model reactions (e.g., coupling with phenyl iodide):

Table 2 : Coupling Efficiency of Halogenated Analogs

Boronic AcidYield (%)Reaction Time (h)
2-Cl-5-CF₃-phenylboronic acid7812
2-Br-5-CF₃-phenylboronic acid926

Note : Use GC-MS or LC-MS to quantify byproducts (e.g., homocoupling) .

Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity or substituent effects?

  • ¹¹B NMR : Detects boroxine formation (δ ≈ 18 ppm) and quantifies free boronic acid.
  • X-ray Crystallography : Resolves crystal packing effects of -CF₃ and -Cl groups.
  • DFT Calculations : Predict substituent effects on charge distribution (e.g., Mulliken charges at boron) .

Data Contradiction Analysis

  • Acidity Values : reports pKa ~7–9 for CF₃-substituted boronic acids, while other studies suggest higher acidity (pKa ~5–7) for ortho-substituted analogs. Re-evaluate via potentiometric titration in D₂O/MeCN mixtures.
  • Catalyst Efficiency : prioritizes Pd catalysts, but newer studies (post-2020) suggest Pd/Ni hybrid systems for sterically hindered substrates. Validate with kinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)phenylboronic acid

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